1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
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Overview
Description
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a chemical compound with the molecular formula C11H15N·HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Action Environment:
Environmental factors play a pivotal role in 1MeTIQ’s efficacy and stability. These include pH, temperature, and interactions with other compounds. Additionally, variations in individual metabolism and genetic factors contribute to its overall impact.
For further reading, you might find these references helpful:
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of hydrochloric acid to form the tetrahydroisoquinoline core . Another method includes the hydrogenation of isoquinoline derivatives under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing catalysts such as palladium on carbon (Pd/C) and operating under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), selenium dioxide (SeO2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Nitrones
Reduction: Amines
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride can be compared with other tetrahydroisoquinoline derivatives:
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the dimethyl substitution, is less potent in its biological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This derivative has a single methyl group and exhibits similar but less pronounced neuroprotective effects.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has methoxy groups at positions 6 and 7, which significantly alter its biological activity and pharmacokinetics.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its neuroprotective properties and makes it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-7-10-5-3-4-6-11(10)9(2)12-8;/h3-6,8-9,12H,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTKIQWAFGHJRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C(N1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127662-53-7 |
Source
|
Record name | 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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